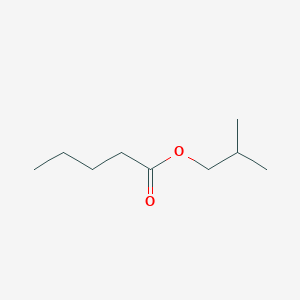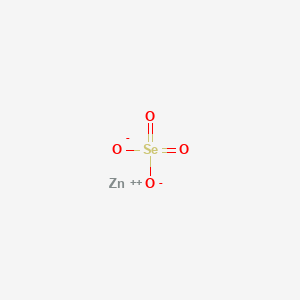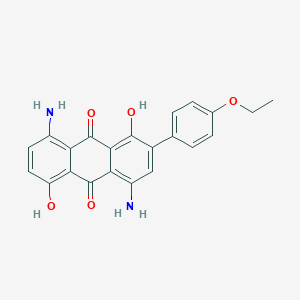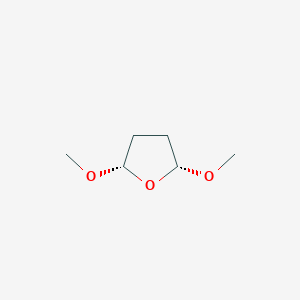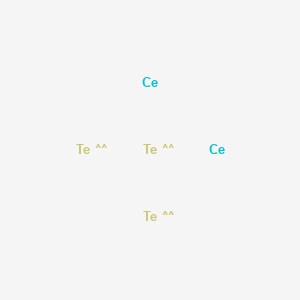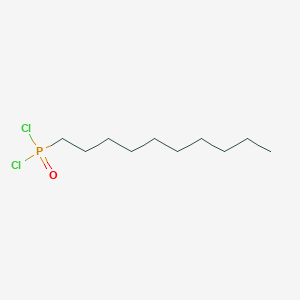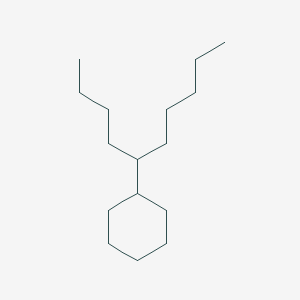
(1-Butylhexyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butylhexyl)cyclohexane is a cycloalkane compound with the molecular formula C16H32. It is a colorless liquid with a faint odor and is insoluble in water. This compound is used in various fields, including scientific research, due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of (1-Butylhexyl)cyclohexane is not well understood, but it is believed to act as a non-polar solvent, facilitating the solubility and reaction of non-polar compounds. It is also believed to have a stabilizing effect on certain chemical reactions and intermediates.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (1-Butylhexyl)cyclohexane. However, it is considered to be a relatively safe compound with low toxicity and is not known to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Butylhexyl)cyclohexane in lab experiments include its high boiling point, low toxicity, and non-reactivity with many chemicals. Its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of (1-Butylhexyl)cyclohexane in scientific research. These include exploring its potential as a solvent for new chemical reactions, investigating its use in the production of new materials, and studying its potential applications in the field of nanotechnology.
In conclusion, (1-Butylhexyl)cyclohexane is a versatile compound that has found applications in various fields, including scientific research. Its unique properties make it a valuable solvent in chemical reactions and a potential candidate for future research and development.
Métodos De Síntesis
The synthesis of (1-Butylhexyl)cyclohexane is achieved through the catalytic hydrogenation of cyclohexene in the presence of butylcyclohexene. The reaction takes place at high pressure and temperature, and the yield of the product is dependent on the reaction conditions.
Aplicaciones Científicas De Investigación
(1-Butylhexyl)cyclohexane has been extensively used in scientific research due to its unique properties. It is used as a solvent in various chemical reactions, including polymerization, organic synthesis, and catalysis. It is also used in the production of surfactants, detergents, and lubricants.
Propiedades
Número CAS |
13151-76-3 |
|---|---|
Nombre del producto |
(1-Butylhexyl)cyclohexane |
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
decan-5-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
Clave InChI |
WAESBVVHJAMMKF-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC)C1CCCCC1 |
SMILES canónico |
CCCCCC(CCCC)C1CCCCC1 |
Sinónimos |
(1-Butylhexyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



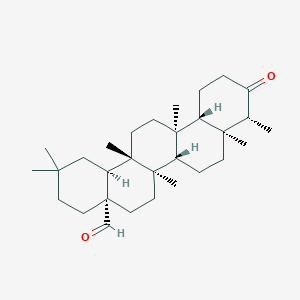
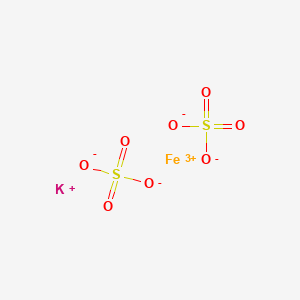
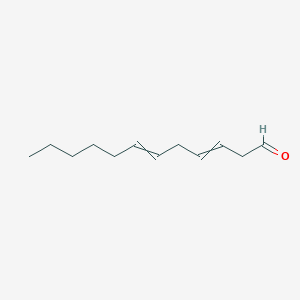
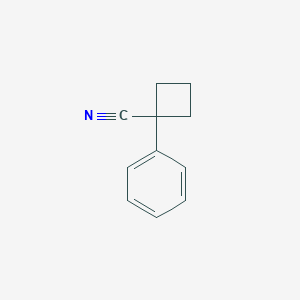
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

